
2-Phenoxyethyl 3-ethylpent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl 3-ethylpent-3-enoate is an organic compound with the molecular formula C14H20O3. It is an ester derived from 3-ethylpent-3-enoic acid and 2-phenoxyethanol. This compound is known for its unique chemical structure, which includes both an ester functional group and an alkene, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-ethylpent-3-enoate typically involves the esterification of 3-ethylpent-3-enoic acid with 2-phenoxyethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl 3-ethylpent-3-enoate can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
2-Phenoxyethyl 3-ethylpent-3-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl 3-ethylpent-3-enoate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cellular function. The ester group can be hydrolyzed by esterases, releasing the active components, which can then exert their effects on molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl pent-3-enoate: Similar ester structure but lacks the phenoxy group.
Phenoxyethanol: Contains the phenoxy group but lacks the ester and alkene functionalities.
3-Ethylpent-3-enoic acid: The acid precursor of the ester.
Uniqueness
2-Phenoxyethyl 3-ethylpent-3-enoate is unique due to its combination of an ester, alkene, and phenoxy group in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
60359-32-2 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-phenoxyethyl 3-ethylpent-3-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-13(4-2)12-15(16)18-11-10-17-14-8-6-5-7-9-14/h3,5-9H,4,10-12H2,1-2H3 |
Clé InChI |
FCGLWNQVGLCMBD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC)CC(=O)OCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


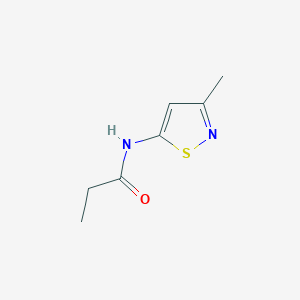
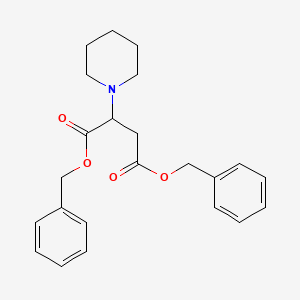
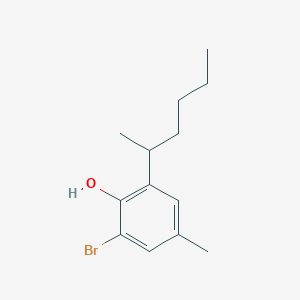
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
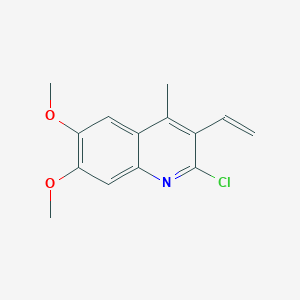
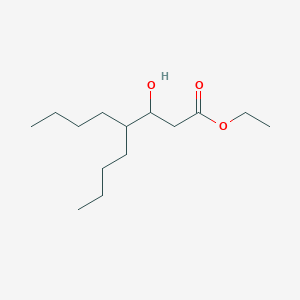

![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)

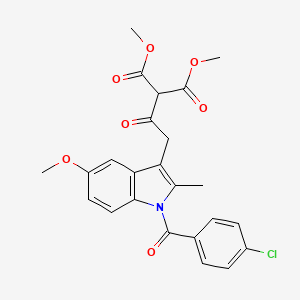
![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
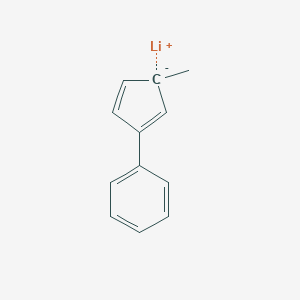
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
